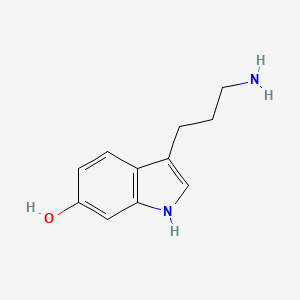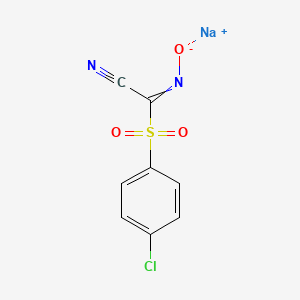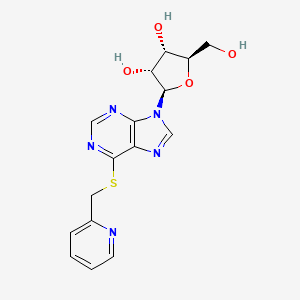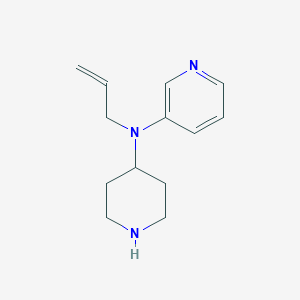
3-(3-aminopropyl)-1H-indol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-aminopropyl)-1H-indol-6-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with an aminopropyl side chain and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminopropyl)-1H-indol-6-ol typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as 1H-indole-6-ol.
Aminopropylation: The indole derivative undergoes a nucleophilic substitution reaction with 3-chloropropylamine to introduce the aminopropyl side chain. This reaction is usually carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-aminopropyl)-1H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group into a secondary or tertiary amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions to form amides, ureas, or other derivatives using reagents like acyl chlorides or isocyanates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, isocyanates
Major Products
Oxidation: Ketones, aldehydes
Reduction: Secondary or tertiary amines
Substitution: Amides, ureas
Applications De Recherche Scientifique
3-(3-aminopropyl)-1H-indol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: The compound is used in the development of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-(3-aminopropyl)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The aminopropyl side chain allows the compound to bind to various receptors and enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
3-(3-aminopropyl)-1H-indol-6-ol can be compared with other indole derivatives, such as:
3-(2-aminopropyl)-1H-indol-5-ol: Similar structure but with the amino group positioned differently, leading to variations in biological activity.
3-(3-aminopropyl)-1H-indol-5-ol: Similar structure but with the hydroxyl group positioned differently, affecting its chemical reactivity and binding properties.
3-(3-aminopropyl)-1H-indol-7-ol: Similar structure but with the hydroxyl group at a different position, influencing its interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-(3-aminopropyl)-1H-indol-6-ol |
InChI |
InChI=1S/C11H14N2O/c12-5-1-2-8-7-13-11-6-9(14)3-4-10(8)11/h3-4,6-7,13-14H,1-2,5,12H2 |
Clé InChI |
PSRYTYOXGCSFEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)NC=C2CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)




![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)


![4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide](/img/structure/B13863597.png)
![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)

![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)
![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)

